molecular formula C12H14N2O2 B6079840 N-(2-methoxyethyl)-1H-indole-3-carboxamide

N-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B6079840
M. Wt: 218.25 g/mol
InChI Key: SNCVJEHPGOYKPO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1H-indole-3-carboxamide is a chemical compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a carboxamide group at the third position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Functional Group Introduction: The methoxyethyl group is introduced through alkylation reactions, where the indole nitrogen is reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and cost. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced indole derivatives with hydrogenated functional groups.

    Substitution: Substituted indole derivatives with various nucleophilic groups.

Scientific Research Applications

N-(2-methoxyethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling processes.

Comparison with Similar Compounds

N-(2-methoxyethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:

    N-methyl-1H-indole-3-carboxamide: Similar structure but with a methyl group instead of a methoxyethyl group.

    N-ethyl-1H-indole-3-carboxamide: Similar structure but with an ethyl group instead of a methoxyethyl group.

    N-(2-hydroxyethyl)-1H-indole-3-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-(2-methoxyethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-7-6-13-12(15)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCVJEHPGOYKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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